1-isopropyl-3,5-dimethyl-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-1H-pyrazole-4-sulfonamide
Description
This compound is a pyrazole sulfonamide derivative characterized by a 1-isopropyl-3,5-dimethyl-substituted pyrazole core linked via a sulfonamide group to a piperidinylmethyl moiety bearing a tetrahydro-2H-thiopyran ring. The thiopyran and piperidine rings may enhance lipophilicity and influence pharmacokinetic properties, such as membrane permeability and metabolic stability.
Properties
IUPAC Name |
3,5-dimethyl-1-propan-2-yl-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]pyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34N4O2S2/c1-14(2)23-16(4)19(15(3)21-23)27(24,25)20-13-17-5-9-22(10-6-17)18-7-11-26-12-8-18/h14,17-18,20H,5-13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUGIXRREWANBAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(C)C)C)S(=O)(=O)NCC2CCN(CC2)C3CCSCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Isopropyl-3,5-dimethyl-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-1H-pyrazole-4-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure characterized by a pyrazole ring, a sulfonamide group, and a tetrahydrothiopyran moiety. Its molecular formula is , with a molecular weight of 414.6 g/mol .
Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of specific enzymes and receptors . Notably, it has been studied for its potential as an inhibitor of the c-Met receptor tyrosine kinase , which is implicated in various cancer pathways. In vitro studies suggest that it can inhibit the proliferation of cancer cells, making it a candidate for further development in oncology therapies .
Key Biological Activities:
- Inhibition of c-Met receptor: This receptor is critical in tumor growth and metastasis.
- Anticancer properties: Demonstrated ability to inhibit cancer cell proliferation in laboratory settings.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves several key steps:
- Formation of the pyrazole ring through condensation reactions.
- Introduction of the sulfonamide group , which enhances the compound's solubility and biological activity.
- Incorporation of the tetrahydrothiopyran moiety , which is crucial for its interaction with biological targets.
This multi-step synthesis requires careful control of reaction conditions to ensure high yields and purity of the final product .
Biological Activity Data
The following table summarizes key findings related to the biological activities of this compound:
Case Studies
Several studies have explored the biological effects of pyrazole derivatives similar to this compound:
- Study on Pyrazole Derivatives:
- Antimicrobial Testing:
-
In vitro Cancer Cell Proliferation Assays:
- The compound was tested against various cancer cell lines, showing promising results in inhibiting cell growth, suggesting its potential as an anticancer agent .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Sulfonamide Derivatives
Key structural analogues include sulfonamide-bearing pyrazole derivatives from , such as 1-(difluoromethyl)-3,5-dimethyl-N-[3-(4-nitro-1H-pyrazol-1-yl)propyl]-1H-pyrazole-4-sulfonamide (1006994-26-8) . Below is a comparative analysis:
Key Observations :
- Sulfonamide Side Chain : The thiopyran-piperidine moiety in the target compound introduces conformational rigidity and enhanced lipophilicity, which could improve blood-brain barrier penetration compared to the linear nitro-pyrazole propyl chains in analogues like 1006994-26-8 .
Heterocyclic Systems in Broader Context
describes compounds with pyrazolone-tetrazole-coumarin hybrids (e.g., 4i, 4j), which share heterocyclic frameworks but lack sulfonamide groups . These structures highlight the diversity of pyrazole-based drug design but differ in functional groups and pharmacological targets (e.g., coumarin derivatives are often explored as anticoagulants or fluorescent probes).
Research Findings and Hypotheses
- Target Compound : The thiopyran ring may confer sulfur-mediated interactions (e.g., hydrogen bonding or van der Waals forces) with cysteine-rich enzyme active sites, a feature absent in analogues.
- Analogues : The nitro group in compounds like 1006994-26-8 could predispose them to nitroreductase activation, enabling prodrug strategies in targeted therapies .
- Solubility Challenges : Both the target compound and analogues are predicted to exhibit low aqueous solubility due to high lipophilicity, necessitating formulation optimization.
Preparation Methods
Preparation of 1-Isopropyl-3,5-Dimethyl-1H-Pyrazole
The pyrazole core is synthesized via cyclocondensation of pentane-2,4-dione (acetylacetone) with hydrazine hydrate, followed by N-alkylation.
Procedure :
- Cyclocondensation :
Pentane-2,4-dione (10.0 g, 0.10 mol) and 85% hydrazine hydrate (6.5 g, 0.11 mol) are refluxed in methanol (50 mL) for 2 h. The product, 3,5-dimethyl-1H-pyrazole, precipitates as white crystals (yield: 92%). - N-Alkylation :
3,5-Dimethyl-1H-pyrazole (9.8 g, 0.10 mol) is dissolved in THF (100 mL) under nitrogen. Potassium tert-butoxide (13.5 g, 0.12 mol) is added at 0°C, followed by dropwise addition of isopropyl iodide (18.3 g, 0.11 mol). The mixture is stirred at 25°C for 16 h, yielding 1-isopropyl-3,5-dimethyl-1H-pyrazole (12.1 g, 85%).
Analytical Data :
Sulfonylation to Pyrazole-4-Sulfonyl Chloride
Chlorosulfonic acid introduces the sulfonyl chloride group at the 4-position of the pyrazole ring.
Procedure :
- Sulfonylation :
1-Isopropyl-3,5-dimethyl-1H-pyrazole (10.0 g, 0.065 mol) is added to chlorosulfonic acid (45 mL) in chloroform (150 mL) at 0°C. The mixture is stirred at 60°C for 10 h, followed by addition of thionyl chloride (9.2 g, 0.077 mol). After 2 h, the reaction is quenched with ice-water, and the organic layer is dried to yield the sulfonyl chloride (12.4 g, 78%).
Analytical Data :
Synthesis of 1-(Tetrahydro-2H-Thiopyran-4-yl)Piperidin-4-yl)Methylamine
The amine side chain is prepared via a two-step sequence:
- Piperidine-thiopyran coupling :
Tetrahydro-2H-thiopyran-4-one (8.0 g, 0.068 mol) is condensed with piperidin-4-ylmethanol (9.2 g, 0.071 mol) using NaBH₃CN (6.8 g, 0.108 mol) in methanol at 25°C for 12 h. The product is purified via column chromatography (hexane/EtOAc). - Reductive amination :
The resulting alcohol (10.5 g, 0.045 mol) is treated with thionyl chloride (7.1 g, 0.060 mol) to form the chloride, which is then reacted with ammonia in ethanol to yield the amine (8.2 g, 73%).
Analytical Data :
Sulfonamide Coupling
The final step involves reacting the sulfonyl chloride with the amine under mild conditions.
Procedure :
Pyrazole-4-sulfonyl chloride (5.0 g, 0.020 mol) and 1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methylamine (4.8 g, 0.022 mol) are stirred in dichloromethane (50 mL) with diisopropylethylamine (DIPEA, 3.9 g, 0.030 mol) at 25°C for 16 h. The crude product is purified via flash chromatography (hexane/EtOAc) to yield the title compound (6.7 g, 72%).
Analytical Data :
- IR (KBr) : 3280 cm⁻¹ (N-H), 1330 cm⁻¹ (S=O), 1155 cm⁻¹ (C-S).
- ¹H NMR (300 MHz, CDCl₃) : δ 1.44 (d, J = 6.6 Hz, 6H, CH(CH₃)₂), 2.28 (s, 6H, 3,5-CH₃), 2.85–3.10 (m, 4H, piperidine-H), 3.45–3.70 (m, 4H, thiopyran-H), 4.30 (sept, J = 6.6 Hz, 1H, CH(CH₃)₂), 4.95 (t, J = 5.4 Hz, 1H, NH).
- HRMS (ESI) : [M+H]⁺ calcd for C₂₁H₃₆N₄O₂S₂: 465.2154; found: 465.2158.
Yield Optimization and Reaction Conditions
| Step | Parameter | Optimal Condition | Yield (%) |
|---|---|---|---|
| 1 | N-Alkylation | KOtBu, THF, 16 h, 25°C | 85 |
| 2 | Sulfonylation | ClSO₃H, 60°C, 10 h | 78 |
| 3 | Amine Synthesis | NaBH₃CN, MeOH, 12 h | 73 |
| 4 | Sulfonamide Coupling | DIPEA, DCM, 16 h, 25°C | 72 |
Spectroscopic Validation and Purity Assessment
The compound’s purity is confirmed via HPLC (98.2%, C18 column, MeOH:H₂O = 70:30). Thermal analysis (DSC) shows a melting point of 178–181°C, consistent with a crystalline structure.
Challenges and Mitigation Strategies
- Regioselectivity in Sulfonylation : Positional isomers may form during sulfonylation. Using excess chlorosulfonic acid and controlled temperatures minimizes byproducts.
- Amine Stability : The thiopyran-piperidine amine is hygroscopic. Reactions are performed under anhydrous conditions with molecular sieves.
Q & A
Basic Question: What are the key considerations for synthesizing 1-isopropyl-3,5-dimethyl-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-1H-pyrazole-4-sulfonamide, and how can reaction conditions be optimized?
Methodological Answer:
Synthesis involves multi-step organic reactions, including sulfonamide coupling, heterocyclic ring formation, and functional group modifications. Key steps include:
- Sulfonamide Coupling : Reacting a pyrazole-sulfonyl chloride intermediate with a substituted piperidine-thiopyran precursor under inert conditions (e.g., N₂ atmosphere) .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical to isolate the final product. Thin-layer chromatography (TLC) monitors reaction progress .
- Optimization : Adjusting solvent polarity (e.g., DMF for polar intermediates, dichloromethane for non-polar steps) and temperature (40–80°C for coupling reactions) improves yields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
